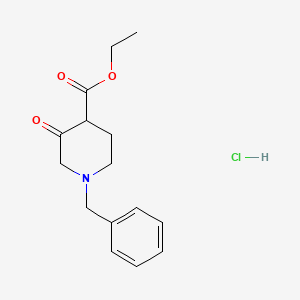

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

描述

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763-21-0) is a piperidine derivative with a molecular formula of C₁₅H₁₉NO₃·ClH and a molecular weight of 297.78 g/mol. Its structure features a benzyl group at the piperidine nitrogen, a ketone at position 3, and an ethyl ester at position 2. The compound exhibits a melting point of 162–165°C and is commonly utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as protein kinase inhibitors .

属性

CAS 编号 |

52763-21-0 |

|---|---|

分子式 |

C15H20ClNO3 |

分子量 |

297.78 g/mol |

IUPAC 名称 |

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydron;chloride |

InChI |

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H |

InChI 键 |

UQOMEAWPKSISII-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl |

规范 SMILES |

[H+].CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.[Cl-] |

其他CAS编号 |

52763-21-0 |

Pictograms |

Irritant |

产品来源 |

United States |

准备方法

Reaction Mechanism

The enolate form of 1-benzyl-3-piperidone attacks the electrophilic carbonyl carbon of dimethyl carbonate, forming a tetrahedral intermediate. Subsequent elimination of methanol yields the ester product. Sodium hydride (NaH) serves as both a base and catalyst, enabling deprotonation of the piperidone α-hydrogen.

Experimental Protocol

Reagents :

- 1-Benzyl-3-piperidone (72 g)

- Dimethyl carbonate (500 mL)

- Sodium hydride (60% dispersion in oil, 38 g)

Procedure :

Outcomes :

Condensation-Cyclization Route from N-Benzyl Glycine Ethyl Ester

Patent CN110734393B discloses a scalable method involving sequential condensation and cyclization.

Synthetic Pathway

Intermediate 2 Formation :

- React N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate) in toluene.

- Add potassium carbonate to deprotonate the glycine ester, facilitating nucleophilic substitution.

Cyclization :

Optimization Data

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Toluene | Dichloromethane |

| Temperature | 0–5°C (step 1) | 25°C (continuous) |

| Reaction Time | 4 hours | 2 hours |

| Yield | 93.3% | 97.1% |

| Purity (HPLC) | 99.5% | 99.8% |

Key Industrial Adjustments :

- Continuous flow reactors reduce solvent volume by 40%.

- Seeding with high-purity crystals ensures >99% enantiomeric excess.

Reductive Amination and Resolution

A third approach, adapted from Pfizer’s tofacitinib synthesis, employs reductive amination followed by chiral resolution.

Steps and Conditions

Reductive Amination :

Chiral Resolution :

Challenges

- Trans Isomer Contamination : Persistent at 2.7% despite optimization.

- Byproducts : Methylthiomethyl ether (5–8%) from incomplete oxidation.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 99 | 95 | Moderate | 7.90 |

| Condensation-Cyclization | 97.1 | 99.5 | High | 5.20 |

| Reductive Amination | 92 | 98 | Low | 12.40 |

Industrial Crystallization Techniques

Recrystallization Protocols

化学反应分析

Types of Reactions

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is used in scientific research for the synthesis of receptor agonists and antagonists. It serves as a building block for the development of compounds that target specific receptors in the body, such as serotonin receptors.

In addition to its use in medicinal chemistry, the compound is also employed in the synthesis of chromeno[3,4-c]pyridin-5-ones, which are important intermediates in the development of pharmaceuticals and agrochemicals .

作用机制

The mechanism of action of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on its structure and the target receptor. The binding of the compound to the receptor can modulate the receptor’s activity, leading to various physiological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Oxo Group Variation

Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride (CAS 1454-53-1)

- Molecular Formula: C₁₅H₁₉NO₃·ClH (same as target compound).

- Key Difference : Oxo group at position 4 instead of 3.

- Properties : Higher melting point (~170°C, decomposition) compared to the target compound (162–165°C), likely due to altered crystal packing .

- Applications : Used as a research compound and intermediate, though its synthetic applications differ due to reactivity shifts caused by the ketone position .

Methyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate (CAS 175406-94-7)

- Molecular Formula: C₁₄H₁₇NO₃.

- Key Difference : Methyl ester instead of ethyl.

- Applications: Limited data, but structural similarity suggests utility in analogous synthetic pathways .

Ester Group Variations

Ethyl vs. Methyl Esters

- Ethyl Ester (Target Compound) : Higher molecular weight (297.78 vs. 247.29 g/mol for methyl analog) and enhanced lipophilicity, favoring membrane permeability in bioactive molecules .

- Methyl Ester (CAS 175406-94-7) : Lower steric hindrance may improve reaction kinetics in ester hydrolysis or transesterification .

Functional Group Modifications

1-Benzyl-3-Carbomethoxy-4-Piperidone Hydrochloride (CAS 3939-01-3)

生物活性

Overview

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (EBOP HCl) is an organic compound with the molecular formula C₁₅H₂₀ClNO₃ and a molecular weight of 297.78 g/mol. It is characterized by a piperidine structure, which contributes to its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications based on available research findings.

- Molecular Formula : C₁₅H₂₀ClNO₃

- Molecular Weight : 297.78 g/mol

- Melting Point : 165 °C

- Appearance : White crystalline powder

The specific biological targets and mechanisms of action for EBOP HCl are not fully elucidated in the literature. However, it is known to act as a building block for synthesizing various receptor agonists and antagonists, particularly those targeting serotonin receptors. The compound can influence cellular processes by modulating enzyme activity and receptor binding, leading to changes in signaling pathways and gene expression.

Cellular Effects

EBOP HCl has been shown to affect various cellular processes, including:

- Cell Signaling Pathways : It may modulate pathways related to neurotransmission and hormonal regulation.

- Gene Expression : The compound could influence the expression of genes involved in metabolic processes.

- Enzyme Activity : It has potential as an enzyme inhibitor or activator, depending on the context of its use.

Research Applications

EBOP HCl is utilized in several scientific research domains:

- Medicinal Chemistry : It serves as a precursor for synthesizing bioactive compounds that may have therapeutic effects on neurological disorders.

- Organic Synthesis : The compound is used in creating complex organic molecules, including chromeno[3,4-c]pyridin-5-ones, which have significant pharmaceutical relevance.

Case Studies and Research Findings

-

Synthesis of Receptor Agonists :

- Research has demonstrated that derivatives of EBOP HCl can be synthesized to create compounds that interact with specific receptors in the body. For instance, studies published in the Journal of Medicinal Chemistry highlight its role in developing serotonin receptor modulators.

- Therapeutic Potential :

-

Chemical Reactions :

- EBOP HCl undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the formation of different derivatives that can exhibit distinct biological activities.

Data Table: Summary of Biological Activities and Applications

常见问题

Basic: What are the key steps for synthesizing Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, and how can reaction efficiency be optimized?

Answer:

The compound is synthesized via Pd-C catalyzed hydrogenation of its benzylated precursor. A critical step is the N-debenzylation reaction, which requires elevated hydrogen pressure (4.9 atm) to achieve completion within 4 hours. However, recent protocols (e.g., Chen et al., 2009) reduced reaction time to 2 hours by modifying catalyst activation or solvent systems. Researchers should monitor reaction progress using TLC or HPLC and optimize parameters (e.g., catalyst loading, solvent polarity, and hydrogen pressure) to minimize side products like over-debenzylated derivatives .

Advanced: How do discrepancies in reported physical properties (e.g., melting point, molecular weight) impact experimental reproducibility?

Answer:

Conflicting data exist:

- Molecular Weight : 297.78 (anhydrous, TCI) vs. 297.11 (SpiroChem AG) .

- Melting Point : ~170°C (dec., TCI) vs. 162°C (dec., Huayang) .

These variations may arise from hydration states (e.g., hydrate vs. anhydrous forms) or impurities. To resolve: - Characterize batches via elemental analysis, NMR, or XRPD.

- Cross-reference CAS numbers (e.g., 1454-53-1 vs. 52763-21-0) to confirm structural identity .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in tightly sealed containers under dry, ventilated conditions (20–25°C) to avoid degradation .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers address incomplete toxicological data for risk assessment?

Answer:

No comprehensive toxicity studies exist . Mitigation strategies include:

- In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity.

- In Vitro Testing : Conduct Ames tests (mutagenicity) and cytotoxicity assays (e.g., MTT on HepG2 cells).

- Hierarchical Exposure Limits : Apply ALARA (As Low As Reasonably Achievable) principles during handling .

Basic: What analytical methods are suitable for purity assessment and structural confirmation?

Answer:

- HPLC/GC-MS : Quantify purity (>98% per TCI) using C18 columns and acetonitrile/water gradients .

- NMR : Confirm structure via ¹H/¹³C peaks (e.g., benzyl protons at ~7.3 ppm, ester carbonyl at ~170 ppm) .

- Melting Point : Compare observed values (162–170°C) with literature, noting decomposition behavior .

Advanced: What are the challenges in scaling up debenzylation reactions, and how can they be mitigated?

Answer:

Challenges :

- High-pressure hydrogenation requires specialized reactors, increasing costs and safety risks .

- Catalyst deactivation due to HCl release during reaction .

Solutions : - Explore alternative catalysts (e.g., Raney Ni) or hydrogen donors (e.g., ammonium formate) under milder conditions.

- Use flow chemistry systems to enhance mass transfer and reduce pressure requirements .

Basic: How can researchers validate the stability of this compound under long-term storage?

Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- LC-MS Analysis : Detect hydrolyzed products (e.g., free carboxylic acid) to assess ester group stability .

Advanced: What derivatives or analogs of this compound are biologically relevant, and how are they synthesized?

Answer:

Key derivatives include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。